4-Hydroxy-3-methyl butyl diphosphate 4-Hydroxy-3-methyl butyl diphosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14479539
InChI: InChI=1S/C5H14O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h5-6H,2-4H2,1H3,(H,10,11)(H2,7,8,9)/t5-/m0/s1
SMILES:
Molecular Formula: C5H14O8P2
Molecular Weight: 264.11 g/mol

4-Hydroxy-3-methyl butyl diphosphate

CAS No.:

Cat. No.: VC14479539

Molecular Formula: C5H14O8P2

Molecular Weight: 264.11 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-methyl butyl diphosphate -

Specification

Molecular Formula C5H14O8P2
Molecular Weight 264.11 g/mol
IUPAC Name [(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C5H14O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h5-6H,2-4H2,1H3,(H,10,11)(H2,7,8,9)/t5-/m0/s1
Standard InChI Key URURINNTPGGDIV-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](CCOP(=O)(O)OP(=O)(O)O)CO
Canonical SMILES CC(CCOP(=O)(O)OP(=O)(O)O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

4-Hydroxy-3-methyl butyl diphosphate is characterized by a five-carbon chain with hydroxyl and methyl substituents at the third carbon and a diphosphate group at the terminal position. Its IUPAC name, [(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate, confirms the (S)-configuration at the chiral center . The SMILES notation C[C@@H](CCOP(=O)(O)OP(=O)(O)O)CO\text{C}[C@@H](\text{CCOP}(=\text{O})(\text{O})\text{OP}(=\text{O})(\text{O})\text{O})\text{CO} provides a stereospecific representation of its structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC5H14O8P2\text{C}_5\text{H}_{14}\text{O}_8\text{P}_2
Molecular Weight264.11 g/mol
IUPAC Name[(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate
InChIKeyURURINNTPGGDIV-YFKPBYRVSA-N
SMILESC[C@@H](CCOP(=O)(O)OP(=O)(O)O)CO\text{C}[C@@H](\text{CCOP}(=\text{O})(\text{O})\text{OP}(=\text{O})(\text{O})\text{O})\text{CO}

Three-Dimensional Conformation

X-ray crystallography of the IspH enzyme complex (PDB ID: 3KE8) reveals that 4-hydroxy-3-methyl butyl diphosphate adopts a hairpin conformation when bound to the active site . The hydroxyl group at C4 coordinates with the unique iron atom in the enzyme’s [4Fe4S][4\text{Fe}-4\text{S}] cluster, facilitating electron transfer during catalysis . This interaction stabilizes the alkoxide intermediate, critical for the reductive dehydroxylation reaction in isoprenoid biosynthesis .

Biosynthetic Pathways and Enzymatic Interactions

Role in the Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, utilized by bacteria and plant plastids, converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . 4-Hydroxy-3-methyl butyl diphosphate is generated via the reduction of HMBPP, catalyzed by the IspH enzyme (also known as LytB) . This step is a branch point, yielding either IPP or DMAPP depending on substrate positioning .

Table 2: Enzymatic Reactions Involving 4-Hydroxy-3-Methyl Butyl Diphosphate

EnzymeReactionOrganismReference
IspH (LytB)HMBPP → 4-Hydroxy-3-methyl butyl diphosphate → IPP/DMAPPEscherichia coli

Synthetic Accessibility

While 4-hydroxy-3-methyl butyl diphosphate is primarily biosynthesized, its analog HMBPP has been chemically synthesized from dimethylallyl alcohol through regioselective hydroxylation and diphosphorylation . This method achieved a 32% yield, enabling biochemical studies of cytokinin biosynthesis in plants .

Biological Significance and Functional Implications

Isoprenoid Biosynthesis

Isoprenoids, derived from IPP and DMAPP, include terpenes, steroids, and carotenoids. The MEP pathway’s reliance on 4-hydroxy-3-methyl butyl diphosphate underscores its importance in producing these compounds, which are vital for membrane integrity (e.g., cholesterol) and photoprotection (e.g., carotenoids) .

Structural and Mechanistic Insights from Crystallography

IspH Enzyme Complex

The crystal structure of IspH bound to 4-hydroxy-3-methyl butyl diphosphate (3KE8) reveals a [4Fe4S][4\text{Fe}-4\text{S}] cluster coordinating the substrate’s hydroxyl group . This interaction induces a conformational shift in the enzyme, enabling hydride transfer and C–O bond cleavage to produce IPP or DMAPP . Mutagenesis studies show that replacing the cluster with a [3Fe4S][3\text{Fe}-4\text{S}] variant abolishes activity, emphasizing the necessity of the iron-sulfur center .

Pharmacological and Industrial Applications

Antibiotic Targeting

The MEP pathway is absent in humans, making IspH an attractive target for antimicrobial drugs. Inhibitors disrupting 4-hydroxy-3-methyl butyl diphosphate’s binding could selectively block bacterial isoprenoid synthesis without affecting human metabolism .

Agricultural Biotechnology

In plants, IPP and DMAPP from the MEP pathway are precursors to cytokinins, hormones regulating growth and senescence . Engineering crops with enhanced MEP flux could improve stress tolerance and yield, though overexpression risks remain unexplored .

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